molecular formula C20H19N7O B2996073 2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2198375-21-0

2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2996073
CAS No.: 2198375-21-0
M. Wt: 373.42
InChI Key: OWDGJEFCNBQEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one features a pyridazinone core fused with a pyrrolo[3,2-d]pyrimidine moiety and an azetidine ring substituted with a methylpyridin-4-yl group. Pyridazinone derivatives are widely explored for their multitarget biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-13-8-17-19(24-13)20(23-12-22-17)26-9-14(10-26)11-27-18(28)3-2-16(25-27)15-4-6-21-7-5-15/h2-8,12,14,24H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDGJEFCNBQEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6OC_{19}H_{22}N_{6}O with a molecular weight of approximately 350.4 g/mol. The structure features multiple heterocycles, which are often associated with diverse biological activities due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that similar pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.

Case Study:
A study on a related compound demonstrated that it effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar dihydropyridazinones have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The mechanism is believed to involve disruption of bacterial cell membrane integrity.

Enzyme Inhibition

Enzyme inhibition studies suggest that the compound may act as an inhibitor of certain kinases involved in inflammatory processes. For example, it has been posited that compounds with similar structures can inhibit JAK kinases, which play a critical role in cytokine signaling and have implications in autoimmune diseases.

Data Table: Inhibition Potency Against Kinases

CompoundTarget KinaseIC50 (nM)
Compound AJAK115.1
Compound BJAK277.4
Target CompoundJAK342

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Cell Signaling Pathways : Modulation of pathways involved in cell growth and apoptosis.
  • Antimicrobial Mechanisms : Disruption of microbial cell structures.
  • Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Anti-Inflammatory Activity

Compound Core Structure Key Substituents Biological Targets IC₅₀/EC₅₀ (nM)
Polmacoxib (Reference) Furanone Benzenesulfonamide CA/COX-2 10–50
Benzyloxy pyridazines (5a-c) Pyridazinone 3-Benzyloxy group CA/COX-2/5-LOX 20–100
Target compound Pyridazinone-pyrrolopyrimidine Azetidinylmethyl, 6-pyridin-4-yl Hypothesized: Kinases/PDEs N/A

Antimicrobial Pyridazinone Derivatives

Pyridazinone derivatives demonstrate potent antimicrobial activity, with MICs ≤12.5 µM against Campylobacter jejuni and lower cytotoxicity compared to sulfonamide and piperidine classes . The target compound’s 6-pyridin-4-yl substituent may enhance membrane penetration or target binding, though its cytotoxicity profile remains uncharacterized.

Table 2: Antimicrobial Activity of Pyridazinone Derivatives

Compound Class MIC Range (µM) Cytotoxicity (CC₅₀, µM) Key Structural Features
Piperidine derivatives 25–50 10–20 Basic amine, hydrophobic tails
Sulfonamides 12.5–25 5–10 Sulfonamide linkage
Pyridazinones (e.g., from ) ≤12.5 15–30 Pyridazinone core, aryl groups
Target compound N/A N/A 6-Pyridin-4-yl, azetidine

PDE10A Inhibitors

Pyridazinone derivatives in inhibit PDE10A, a target for neurological disorders . Further enzymatic assays are required to validate this hypothesis.

Substituent Effects on Stability and Reactivity

In -phenyl and 5-trioxopyrimidinediylmethylene substituents on pyridazinone derivatives accelerate isomerization rates .

Q & A

Q. Root Cause Analysis :

  • Steric Hindrance : Use smaller protecting groups (e.g., Boc instead of trityl).
  • Side Reactions : Quench intermediates with NH4_4Cl to prevent over-alkylation.
  • Catalyst Optimization : Switch from Pd(OAc)2_2 to XPhos-Pd-G3 for Buchwald-Hartwig amination ().
  • Scale-Up : Employ flow chemistry for exothermic steps (e.g., azetidine ring closure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.